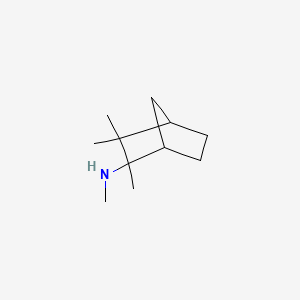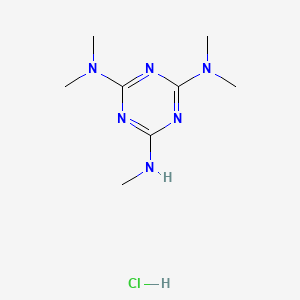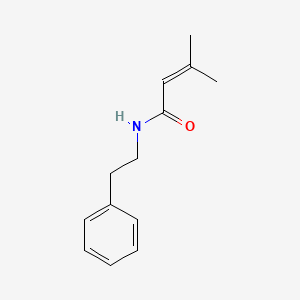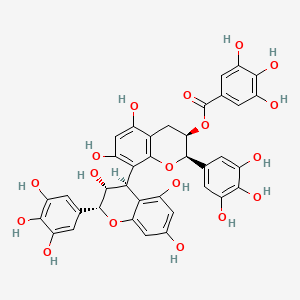
Mecamylamine
Vue d'ensemble
Description
La mécamylamine est une amine aliphatique secondaire qui agit comme un antagoniste non sélectif et non compétitif des récepteurs nicotiniques de l’acétylcholine. Elle a été introduite pour la première fois dans les années 1950 comme médicament antihypertenseur. La mécamylamine a été utilisée pour traiter des affections telles que l’hypertension et la dysréflexie autonome. Elle est également utilisée comme outil de recherche et a trouvé des applications dans le traitement de la dépendance à la nicotine et d’autres troubles neuropsychiatriques .
Applications De Recherche Scientifique
Mecamylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amine chemistry.
Biology: Employed in studies of nicotinic acetylcholine receptors and their role in cellular signaling.
Medicine: Investigated for its potential in treating nicotine addiction, Tourette syndrome, and major depressive disorder. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
La mécamylamine agit comme un bloqueur ganglionnaire en empêchant la stimulation des récepteurs postsynaptiques par l’acétylcholine libérée par les terminaisons nerveuses présynaptiques. Cela entraîne une réduction du tonus sympathique, une vasodilatation et une réduction du débit cardiaque, ce qui conduit à ses effets antihypertenseurs. La mécamylamine traverse la barrière hémato-encéphalique et exerce ses effets sur le système nerveux central en bloquant les récepteurs nicotiniques de l’acétylcholine .
Composés similaires :
Hexaméthonium : Un autre bloqueur ganglionnaire utilisé pour traiter l’hypertension.
Triméthaphan : Un bloqueur ganglionnaire à action courte utilisé dans les urgences hypertensives.
Nicotine : Un agoniste des récepteurs nicotiniques de l’acétylcholine ayant des effets contrastés par rapport à la mécamylamine
Comparaison : La mécamylamine est unique en son genre en raison de sa capacité à traverser la barrière hémato-encéphalique, ce qui la rend efficace dans le traitement des troubles du système nerveux central. Contrairement à l’hexaméthonium et au triméthaphan, la mécamylamine a une durée d’action plus longue et est plus largement utilisée dans les applications de recherche. Son antagonisme non sélectif des récepteurs nicotiniques de l’acétylcholine la distingue de la nicotine, qui agit comme un agoniste .
Safety and Hazards
Orientations Futures
Mecamylamine has been evaluated for its potential therapeutic effects in a wide variety of CNS disorders, including addiction . The ability of this compound to decrease hippocampal network synchronization might be associated with its therapeutic effects in a wide variety of CNS disorders including addiction, depression and anxiety .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La mécamylamine peut être synthétisée selon plusieurs méthodes. Une voie de synthèse courante implique la réaction du 2,3,3-triméthylbicyclo[2.2.1]heptane avec l’ammoniac, suivie d’une hydrogénation. Les conditions réactionnelles impliquent généralement une pression et une température élevées pour faciliter le processus d’hydrogénation .
Méthodes de production industrielle : La production industrielle de mécamylamine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification pour s’assurer que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : La mécamylamine subit diverses réactions chimiques, notamment :
Oxydation : La mécamylamine peut être oxydée pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la mécamylamine en ses dérivés aminés correspondants.
Substitution : La mécamylamine peut subir des réactions de substitution, en particulier au niveau de l’atome d’azote, pour former divers dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des halogénures d’alkyle ou des halogénures d’acyle en conditions basiques.
Principaux produits formés :
Oxydation : N-oxydes de mécamylamine.
Réduction : Dérivés aminés.
Substitution : Divers dérivés substitués de la mécamylamine.
4. Applications de la recherche scientifique
La mécamylamine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme réactif en synthèse organique et comme composé modèle pour l’étude de la chimie des amines.
Biologie : Employée dans les études sur les récepteurs nicotiniques de l’acétylcholine et leur rôle dans la signalisation cellulaire.
Médecine : Elle a fait l’objet de recherches pour son potentiel de traitement de la dépendance à la nicotine, du syndrome de Tourette et de la dépression majeure. .
Comparaison Avec Des Composés Similaires
Hexamethonium: Another ganglionic blocker used to treat hypertension.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Nicotine: A nicotinic acetylcholine receptor agonist with contrasting effects to mecamylamine
Comparison: this compound is unique in its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders. Unlike hexamethonium and trimethaphan, this compound has a longer duration of action and is more widely used in research applications. Its non-selective antagonism of nicotinic acetylcholine receptors distinguishes it from nicotine, which acts as an agonist .
Propriétés
IUPAC Name |
N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZQPCYWPFTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023240 | |
| Record name | Mecamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.24e-01 g/L | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mecamylamine is a ganglionic blocker which prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. The hypotensive effect of Mecamylamine is attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output, and is primarily postural. | |
| Record name | Mecamylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
60-40-2 | |
| Record name | Mecamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecamylamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mecamylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mecamylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecamylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Mecamylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mecamylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014795 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)

![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)





